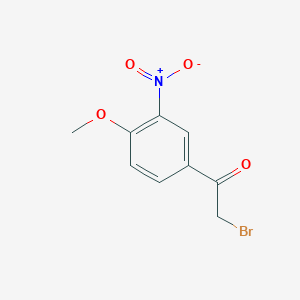
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
説明
The compound 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a brominated ketone with a methoxy and a nitro group attached to the aromatic ring. This structure suggests potential reactivity typical of halogenated aromatics and could be of interest in various chemical syntheses and applications, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related brominated aromatic ketones has been demonstrated in several studies. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a compound with structural similarities to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, was achieved using bromine as the brominating reagent, yielding a product with a purity of 90.2% . Another related synthesis involved the preparation of 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, which was obtained through a sequence of O-benzylation, bromination, and reduction, with an overall yield of about 25% . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of brominated aromatic ketones can be investigated using computational methods, as demonstrated in a study on a pyrazole derivative . The study utilized Gaussian09 software for theoretical calculations, which could be applied to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone to predict its molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO analysis.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions. For example, 2-bromo-7-methoxytropone reacted with o-aminophenol to yield multiple products, indicating the potential for complex reaction pathways . The reactivity of the bromine atom in such compounds can lead to further functionalization or participation in coupling reactions, which could be relevant for the chemical manipulation of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones can be influenced by the substituents on the aromatic ring. For instance, the introduction of nitro, chloro, bromo, and methoxy groups can affect the antitumor activity of phenyl-substituted naphthoquinones . The presence of electron-withdrawing or electron-donating groups can alter the compound's reactivity, solubility, and stability. The specific properties of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone would need to be characterized experimentally to determine its suitability for various applications.
科学的研究の応用
Electrophilic Bromination
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone has been studied in the context of electrophilic bromination reactions. It is one of the α-bromo-alkylaryl ketones obtained in good yields and high selectivity using [BMPy]Br3 and [Bmim]Br3 as bromine sources, proving to be an efficient, simple, and regioselective reagent for electrophilic bromination of various alkylaryl ketones (W. Ying, 2011).
Synthesis of Chalcone Analogues
This compound is also involved in the synthesis of α,β-unsaturated ketones via a SRN1 mechanism. It reacts with several cyclic nitronate anions to form these ketones, offering a new method for synthesizing a wide variety of chalcone analogues (C. Curti, A. Gellis, P. Vanelle, 2007).
Cytotoxic Activity and Fluorescence Properties
In a study focused on 3-hydroxyquinolin-4(1H)-one derivatives, 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone was used as a starting material. The synthesized compounds were evaluated for their cytotoxic activity against various cancer cell lines, and their fluorescence properties were also studied (Jasna Kadrić et al., 2014).
Phase Equilibrium Research
Research on the solid-liquid phase equilibrium and ternary phase diagrams of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents, including compounds similar to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, has been conducted. This work is important in separating mixtures of related compounds (Rongrong Li et al., 2019).
Nematicidal Activity
In another study, analogues of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone were synthesized and evaluated for their nematicidal activity against the root-knot nematode Meloidogyne javanica. This research contributes to the development of new compounds for agricultural pest control (Sumona Kumari, Rajvir Singh, R. K. Walia, 2014).
Asymmetric Reduction in Organic Synthesis
The compound has been utilized in the asymmetric reduction of ketones, employing Rhodotorula sp. AS2.2241, for the synthesis of optically active secondary alcohols. This method has been applied to synthesize β-blockers like (R)-nifenalol, demonstrating its utility in pharmaceutical synthesis (Wei Yang et al., 2006).
Novel IMPDH Inhibitor Synthesis
A new method using 2-bromo-1-(2-nitrophenyl)ethanone as a starting reagent was developed for synthesizing BMS-337197, a novel IMPDH inhibitor. This demonstrates the compound's utility in the synthesis of biologically active molecules (R. Zhao et al., 2007).
作用機序
Target of Action
The primary targets of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone are not well-studied. Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 274.07 , which could influence its pharmacokinetic properties.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
特性
IUPAC Name |
2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPDMBUSCIDXCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428559 | |
| Record name | 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65447-49-6 | |
| Record name | 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




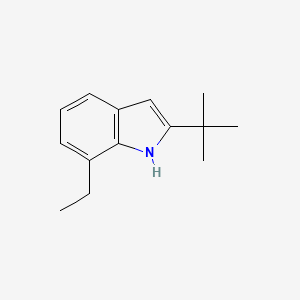


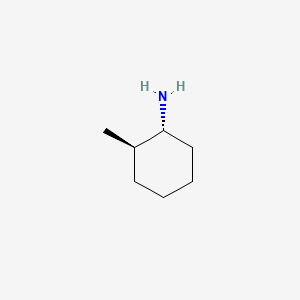

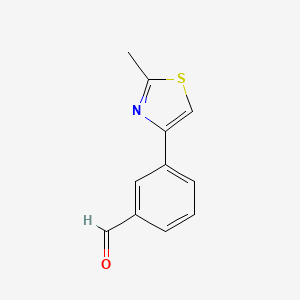


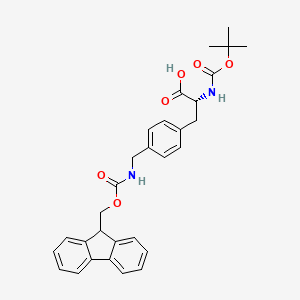
![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)


